Tert-butyl 5,5-dimethylmorpholine-3-carboxylate
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Overview
Description
Tert-butyl 5,5-dimethylmorpholine-3-carboxylate is an organic compound with the molecular formula C11H21NO3 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a tert-butyl group and two methyl groups attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5,5-dimethylmorpholine-3-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the carboxylate ester. The reaction can be summarized as follows:
Starting Materials: Morpholine derivative, tert-butyl chloroformate, base (e.g., triethylamine).
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Procedure: The morpholine derivative is dissolved in the solvent, and the base is added to the solution. Tert-butyl chloroformate is then added dropwise to the reaction mixture while maintaining stirring. The reaction is allowed to proceed for several hours, after which the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5,5-dimethylmorpholine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylate ester to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles (e.g., alkyl halides, acyl chlorides); reactions are performed in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Corresponding alcohols.
Substitution: Substituted morpholine derivatives with different functional groups.
Scientific Research Applications
Tert-butyl 5,5-dimethylmorpholine-3-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design and development.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 5,5-dimethylmorpholine-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl and dimethyl groups can influence the compound’s binding affinity and selectivity for its molecular targets. The exact pathways involved in its mechanism of action would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, lacking the tert-butyl and dimethyl groups.
Tert-butyl morpholine-3-carboxylate: Similar structure but without the dimethyl groups.
5,5-Dimethylmorpholine: Lacks the tert-butyl group but retains the dimethyl groups.
Uniqueness
Tert-butyl 5,5-dimethylmorpholine-3-carboxylate is unique due to the combination of the tert-butyl and dimethyl groups, which can enhance its steric and electronic properties
Properties
IUPAC Name |
tert-butyl 5,5-dimethylmorpholine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)8-6-14-7-11(4,5)12-8/h8,12H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZQYBRNGRTCSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(N1)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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